3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
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Overview
Description
3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction may start with the formation of an intermediate quinoline derivative, followed by esterification and subsequent functional group modifications .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce more saturated analogs .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis .
Biology
In biological research, derivatives of this compound are studied for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities .
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present and their ability to form bonds with target molecules. These interactions can lead to changes in biological activity, such as inhibition of enzyme function or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with varying substituents. Examples include:
- Diethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
- Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
Uniqueness
The uniqueness of 3,6-DIETHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties. These differences can affect its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C30H33NO6 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
diethyl 7-(3-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C30H33NO6/c1-6-36-29(33)24-18(4)31-23-16-22(19-12-10-13-20(15-19)35-5)26(30(34)37-7-2)28(32)27(23)25(24)21-14-9-8-11-17(21)3/h8-15,22,25-26,31H,6-7,16H2,1-5H3 |
InChI Key |
FBAYFMKRSRXVGN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3C)C4=CC(=CC=C4)OC |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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